N,N'-Dimethyl-N,N'-diphenyl-isophthalamide
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Overview
Description
N,N’-Dimethyl-N,N’-diphenyl-isophthalamide: is an organic compound with the molecular formula C24H24N2O2 It is a derivative of isophthalamide, featuring dimethyl and diphenyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethyl-N,N’-diphenyl-isophthalamide typically involves the reaction of isophthaloyl chloride with N,N-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for N,N’-Dimethyl-N,N’-diphenyl-isophthalamide are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dimethyl-N,N’-diphenyl-isophthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed:
Oxidation: N-oxides of N,N’-Dimethyl-N,N’-diphenyl-isophthalamide.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N’-Dimethyl-N,N’-diphenyl-isophthalamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also employed in the design of novel drugs and therapeutic agents .
Medicine: It is investigated for its pharmacological properties and its ability to interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of specialty chemicals and additives .
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N,N’-diphenyl-isophthalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It may also interact with nucleic acids, affecting gene expression and protein synthesis. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
N,N’-Dimethyl-N,N’-diphenylurea: Similar structure but with a urea backbone instead of isophthalamide.
N,N’-Diethyl-N,N’-diphenyl-isophthalamide: Similar structure with ethyl groups instead of methyl groups.
N,N’-Dimethyl-N,N’-diphenyl-3-oxapentanediamide: Similar structure with an additional oxygen atom in the backbone.
Uniqueness: N,N’-Dimethyl-N,N’-diphenyl-isophthalamide is unique due to its specific combination of dimethyl and diphenyl groups attached to the isophthalamide backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C22H20N2O2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-N,3-N-dimethyl-1-N,3-N-diphenylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H20N2O2/c1-23(19-12-5-3-6-13-19)21(25)17-10-9-11-18(16-17)22(26)24(2)20-14-7-4-8-15-20/h3-16H,1-2H3 |
InChI Key |
XDWAFJDXCQHXTH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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